3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride
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Overview
Description
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities .
Result of Action
Piperidine derivatives have been associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation reactions using reagents such as isopropyl halides.
Carboxylation: The carboxyl group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylpiperidine-4-carboxylic acid: Similar structure but without the hydrochloride group.
4-Carboxypiperidine: Lacks the isopropyl group.
Piperidine-4-carboxylic acid: Basic structure without the isopropyl and hydrochloride groups.
Uniqueness
3-Propan-2-ylpiperidine-4-carboxylic acid;hydrochloride is unique due to the presence of both the isopropyl and hydrochloride groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-propan-2-ylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6(2)8-5-10-4-3-7(8)9(11)12;/h6-8,10H,3-5H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWVHVFAXJFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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